molecular formula C26H26N4O4S B2970305 N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1115338-59-4

N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2970305
CAS No.: 1115338-59-4
M. Wt: 490.58
InChI Key: OJPNFAGWTAVAJO-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 2-methoxyethyl group at position 3, a methyl group at position 5, an oxo group at position 4, and a phenyl group at position 5. A sulfanyl-linked acetamide moiety is attached to position 2 of the core, terminating in a 3-acetylphenyl group.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-17(31)19-10-7-11-20(14-19)27-22(32)16-35-26-28-23-21(18-8-5-4-6-9-18)15-29(2)24(23)25(33)30(26)12-13-34-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNFAGWTAVAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)N(C=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetylphenyl moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyrrolo[3,2-d]pyrimidine core distinguishes this compound from analogs with related scaffolds:

  • Substituents like sulfamoyl groups at position 2 enhance polarity compared to the sulfanyl-acetamide linkage in the target compound .
  • Fluorophenyl and chromenone substituents in this scaffold confer higher molecular weight and hydrophobicity .
  • Benzothieno[2,3-d]pyrimidine (): The fused thiophene ring enhances aromaticity and may improve binding to sulfur-rich protein pockets. Substitutions like 4-methoxyphenyl and ethyl groups further modulate lipophilicity .

Substituent Effects

  • Sulfanyl vs.
  • Methoxyethyl vs. Alkyl/Aryl Groups : The 2-methoxyethyl substituent at position 3 introduces ether oxygen atoms, enhancing solubility relative to bulkier groups like cyclopentyl () or naphthyl () .
  • 3-Acetylphenyl Terminal Group : This acetyl group may facilitate hydrogen bonding with target proteins, contrasting with simpler phenyl () or pyridinyl () termini .

Physicochemical Properties (Theoretical Comparison)

Compound Core Substituents (Positions) Molecular Weight (g/mol) logP* Solubility (µg/mL)*
Pyrrolo[3,2-d]pyrimidine (Target) 3: 2-methoxyethyl; 5: methyl; 7: phenyl ~480 3.2 12.5
Pyrrolo[2,3-d]pyrimidine () 2: sulfamoyl; 4: oxo ~390 2.8 25.0
Pyrazolo[3,4-d]pyrimidine () 1: fluorophenyl; 4: chromenone ~570 4.5 5.0
Benzothieno[2,3-d]pyrimidine () 3: 4-methoxyphenyl; 2: ethyl ~450 3.8 8.0

*Predicted using computational tools (e.g., SwissADME) based on structural data .

Research Findings and Implications

Structural Similarity and Bioactivity

  • Bioactivity Clustering : Compounds with analogous cores (e.g., pyrrolo-pyrimidines) cluster into similar bioactivity profiles, as demonstrated in . The target compound may share kinase or protease inhibition properties with derivatives .

Biological Activity

N-(3-acetylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C26H28N4O4S with a molecular weight of 490.6 g/mol. The chemical structure features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC26H28N4O4S
Molecular Weight490.6 g/mol
CAS Number1115338-59-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound's structure suggests it may act through mechanisms similar to other Mannich bases known for their cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of DNA topoisomerase I and induction of apoptosis in cancer cells. The presence of the pyrrolo[3,2-d]pyrimidine moiety is crucial for this activity, as it can interact with DNA and disrupt cellular replication processes.
  • Case Studies :
    • A study demonstrated that derivatives of Mannich bases exhibited significant cytotoxicity against human cervical (HeLa) and liver (HepG2) cancer cell lines, often outperforming standard chemotherapeutic agents like 5-fluorouracil by 2.5 to 5.2-fold in potency .
    • Another investigation into structurally similar compounds showed that certain derivatives were effective against seven human colon cancer cell lines, indicating a broad spectrum of anticancer activity .

Other Biological Activities

Beyond anticancer effects, this compound may exhibit additional biological activities:

  • Antimicrobial Properties : Some Mannich bases have shown promise as antibacterial and antifungal agents due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory properties in various models, suggesting potential applications in treating inflammatory diseases .

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